Methyl 5-amino-2-bromo-4-iodobenzoate
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Overview
Description
Methyl 5-amino-2-bromo-4-iodobenzoate: is an organic compound with the molecular formula C8H7BrINO2. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to a benzene ring, which is further esterified with a methyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-amino-2-bromobenzoic acid.
Esterification Reaction: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Halogenation: The bromo group is introduced through a halogenation reaction, and the iodo group is introduced using iodine in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure high purity and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution Reactions: The bromo and iodo groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Nitro Compound: Methyl 5-amino-2-bromo-4-nitrobenzoate.
Amine Compound: Methyl 5-amino-2-bromo-4-aminobenzoate.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-amino-2-bromo-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Lacks the amino group.
Methyl 5-amino-2-bromo-3-iodobenzoate: Different position of the iodo group.
Methyl 5-amino-2-chloro-4-iodobenzoate: Chloro group instead of bromo.
Uniqueness: Methyl 5-amino-2-bromo-4-iodobenzoate is unique due to the presence of both bromo and iodo groups on the benzene ring, which allows for diverse chemical reactivity and applications.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in multiple fields.
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Properties
Molecular Formula |
C8H7BrINO2 |
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Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 5-amino-2-bromo-4-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
MXXPYRRJZWRIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)I)N |
Origin of Product |
United States |
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